molecular formula C14H14F3N3O5 B11477267 Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester

Cat. No.: B11477267
M. Wt: 361.27 g/mol
InChI Key: VJWPKUQZQQPWAQ-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE is a complex organic compound that features a trifluoromethyl group, a furan ring, and an oxazole ring

Preparation Methods

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the furan and oxazole rings can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C14H14F3N3O5

Molecular Weight

361.27 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate

InChI

InChI=1S/C14H14F3N3O5/c1-3-23-12(22)13(14(15,16)17,18-10-7-8(2)25-20-10)19-11(21)9-5-4-6-24-9/h4-7H,3H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

VJWPKUQZQQPWAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=NOC(=C1)C)NC(=O)C2=CC=CO2

Origin of Product

United States

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